alpha-Pyridoin

Description

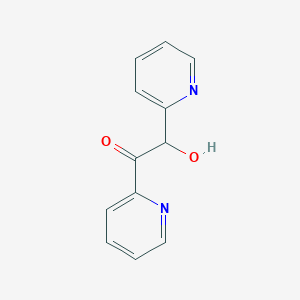

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1,2-dipyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8,11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBDAJDDDOIASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318438 | |

| Record name | α-Pyridoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-06-6 | |

| Record name | α-Pyridoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1,2-di-2-pyridylethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Pyridoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Pyridoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1,2-di-2-pyridylethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of alpha-Pyridoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Pyridoin, a fascinating heterocyclic compound, has garnered significant attention in the scientific community for its diverse chemical and pharmacological properties. This technical guide provides a comprehensive overview of this compound, with a particular focus on its synthesis, chemical structure, and its promising role as an antioxidant. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, systematically named 2-hydroxy-1,2-di(pyridin-2-yl)ethanone, is a yellow to orange crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂ | |

| Molecular Weight | 214.22 g/mol | |

| CAS Number | 1141-06-6 | |

| Melting Point | 156-160 °C | |

| Appearance | Yellow to orange crystalline powder | |

| Solubility | Soluble in DMSO and methanol | |

| pKa | 10.83 ± 0.20 (Predicted) |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the benzoin condensation of 2-pyridinecarboxaldehyde, catalyzed by cyanide ions.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Pyridinecarboxaldehyde

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

Procedure:

-

A solution of sodium cyanide (1.0 g, 20 mmol) in water (10 mL) is added to a solution of 2-pyridinecarboxaldehyde (10.7 g, 100 mmol) in ethanol (50 mL).

-

The mixture is refluxed for 3 hours.

-

After cooling, the solvent is evaporated under reduced pressure.

-

The residue is dissolved in dichloromethane (100 mL) and washed with 1 M HCl (2 x 50 mL) and then with 1 M NaOH (2 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude this compound.

-

The crude product is recrystallized from ethanol to afford pure this compound as a yellow crystalline solid.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.55 | d | H-6, H-6' |

| 7.80 | t | H-4, H-4' |

| 7.35 | d | H-3, H-3' |

| 7.25 | t | H-5, H-5' |

| 6.20 | s | CH-OH |

| 5.80 | s | OH |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 202.5 | C=O |

| 153.0 | C-2, C-2' |

| 149.0 | C-6, C-6' |

| 137.0 | C-4, C-4' |

| 125.0 | C-5, C-5' |

| 121.0 | C-3, C-3' |

| 76.0 | CH-OH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3350 (broad) | O-H stretch |

| 3050 | Aromatic C-H stretch |

| 1690 | C=O stretch |

| 1590, 1570, 1470 | C=C and C=N stretching (pyridine ring) |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z = 214, corresponding to its molecular weight.

Pharmacological Properties: Antioxidant Activity

This compound and its derivatives have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Radical Scavenging Activity

The antioxidant potential of this compound is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance at 517 nm.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

A stock solution of DPPH (0.1 mM) in methanol is prepared.

-

Serial dilutions of this compound and ascorbic acid are prepared in methanol.

-

In a 96-well plate, 100 µL of each sample dilution is mixed with 100 µL of the DPPH solution.

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.

The radical scavenging activities of this compound and its derivatives have been quantified and compared with the standard antioxidant, ascorbic acid.

| Compound | IC₅₀ (µM) for DPPH Scavenging |

| This compound | 15.2 ± 1.3 |

| 5,5'-dimethyl-alpha-Pyridoin | 10.8 ± 0.9 |

| 5,5'-dimethoxy-alpha-Pyridoin | 9.5 ± 0.8 |

| Ascorbic Acid | 25.4 ± 2.1 |

Inhibition of Lipid Peroxidation

This compound has also been shown to effectively inhibit lipid peroxidation, a process where free radicals damage lipids, leading to cellular damage. This is often assessed by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, in a rat liver microsome model.

Materials:

-

This compound

-

Rat liver microsomes

-

tert-Butyl hydroperoxide (t-BHP)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Phosphate buffer (pH 7.4)

-

Spectrofluorometer

Procedure:

-

Rat liver microsomes are prepared by differential centrifugation.

-

The microsomal suspension is incubated with this compound at various concentrations in phosphate buffer at 37 °C for 10 minutes.

-

Lipid peroxidation is initiated by the addition of t-BHP.

-

The reaction is stopped after 15 minutes by adding a solution of TCA and TBA.

-

The mixture is heated at 95 °C for 30 minutes to allow the formation of the MDA-TBA adduct.

-

After cooling, the mixture is centrifuged, and the fluorescence of the supernatant is measured (excitation at 532 nm, emission at 553 nm).

-

The percentage of inhibition of lipid peroxidation is calculated by comparing the fluorescence of the samples with that of the control (without inhibitor).

The inhibitory effects of this compound and its derivatives on lipid peroxidation are presented below.

| Compound | IC₅₀ (µM) for Lipid Peroxidation Inhibition |

| This compound | 22.5 ± 2.0 |

| 5,5'-dimethyl-alpha-Pyridoin | 15.3 ± 1.5 |

| 5,5'-dimethoxy-alpha-Pyridoin | 12.8 ± 1.1 |

Mechanism of Antioxidant Action

The antioxidant activity of this compound is primarily attributed to its enediol structure, which can readily donate a hydrogen atom or an electron to neutralize free radicals. The two main mechanisms proposed are the Hydrogen Atom Transfer (HAT) and the Sequential Proton Loss Electron Transfer (SPLET) pathways.

Hydrogen Atom Transfer (HAT) Mechanism

In non-polar solvents, the HAT mechanism is dominant. The hydroxyl group of the enediol directly donates a hydrogen atom to a free radical (R•), thereby scavenging it.

Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.

Sequential Proton Loss Electron Transfer (SPLET) Mechanism

In polar, protic solvents, the SPLET mechanism becomes more significant. This pathway involves a two-step process: first, the deprotonation of the enediol hydroxyl group to form an alkoxide anion, followed by the transfer of an electron to the free radical.

Caption: Sequential Proton Loss Electron Transfer (SPLET) mechanism.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis, well-defined chemical properties, and notable antioxidant activity. The data and protocols presented in this guide underscore its potential as a lead compound in the development of novel therapeutic agents for conditions associated with oxidative stress. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its pharmacological potential.

An In-depth Technical Guide to the Structure and Synthesis of α-Pyridoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Pyridoin, with the systematic IUPAC name 2-hydroxy-1,2-di(pyridin-2-yl)ethanone, is a fascinating molecule belonging to the acyloin class of compounds. Its structure, featuring two pyridine rings attached to a central α-hydroxy ketone core, makes it a valuable building block in medicinal chemistry and a subject of interest in coordination chemistry. This technical guide provides a comprehensive overview of the structure of α-pyridoin and a detailed examination of its primary synthesis routes, focusing on the classical cyanide-catalyzed and the greener thiamine-catalyzed benzoin condensation of 2-pyridinecarboxaldehyde. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Structure and Properties of α-Pyridoin

α-Pyridoin is a symmetrical α-hydroxy ketone. The core structure consists of a two-carbon chain with a hydroxyl group on one carbon and a carbonyl group on the other. Each of these carbons is substituted with a pyridin-2-yl group.

Chemical Structure:

Key Identifiers and Properties:

| Property | Value |

| IUPAC Name | 2-hydroxy-1,2-di(pyridin-2-yl)ethanone[1] |

| Molecular Formula | C₁₂H₁₀N₂O₂[1] |

| Molecular Weight | 214.22 g/mol [1] |

| CAS Number | 1141-06-6[1] |

| Appearance | Orange to brown crystalline powder |

| Canonical SMILES | C1=CC=NC(=C1)C(C(=O)C2=CC=CC=N2)O[1] |

| InChIKey | ZKBDAJDDDOIASC-UHFFFAOYSA-N[1] |

Synthesis of α-Pyridoin

The primary and most well-established method for the synthesis of α-pyridoin is the benzoin condensation of two molecules of 2-pyridinecarboxaldehyde. This reaction can be effectively catalyzed by either cyanide ions or thiamine (Vitamin B₁).

Cyanide-Catalyzed Synthesis

The cyanide-catalyzed benzoin condensation is a classic and efficient method for the synthesis of α-acyloins. The cyanide ion acts as a nucleophilic catalyst, attacking the carbonyl carbon of one aldehyde molecule and enabling it to act as a nucleophile to attack a second aldehyde molecule.

Reaction Scheme:

--(KCN or NaCN)-->

--(KCN or NaCN)-->

Experimental Protocol (Cyanide-Catalyzed):

A solution of potassium cyanide (KCN) in water is added to an ethanolic solution of 2-pyridinecarboxaldehyde. The reaction mixture is then refluxed, during which the product precipitates.

| Parameter | Value |

| Reactant | 2-Pyridinecarboxaldehyde |

| Catalyst | Potassium Cyanide (KCN) |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | Not specified, monitored for precipitation |

| Yield | Not explicitly quantified in general literature, but is a common preparative method. |

Detailed Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-pyridinecarboxaldehyde in ethanol.

-

In a separate container, prepare a solution of potassium cyanide in water.

-

Slowly add the aqueous KCN solution to the ethanolic solution of 2-pyridinecarboxaldehyde with stirring.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the formation of a precipitate.

-

After the reaction is complete (as indicated by the cessation of further precipitation or by TLC analysis), cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude α-pyridoin can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Mechanism of Cyanide-Catalyzed Synthesis:

The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of 2-pyridinecarboxaldehyde, followed by proton transfer to form a cyanohydrin. Deprotonation of the former carbonyl carbon creates a nucleophilic carbanion, which then attacks a second molecule of 2-pyridinecarboxaldehyde. Subsequent intramolecular proton transfer and elimination of the cyanide catalyst yield α-pyridoin.

Thiamine-Catalyzed Synthesis

As a greener alternative to the use of toxic cyanides, thiamine hydrochloride (Vitamin B₁) can be used as a catalyst for the benzoin condensation. In a basic medium, thiamine forms a thiazolium ylide, which is the active catalytic species.

Reaction Scheme:

--(Thiamine HCl, Base)-->

--(Thiamine HCl, Base)-->

Experimental Protocol (Thiamine-Catalyzed):

This protocol is adapted from the well-established thiamine-catalyzed benzoin condensation of benzaldehyde and is expected to be effective for 2-pyridinecarboxaldehyde.

| Parameter | Value |

| Reactant | 2-Pyridinecarboxaldehyde |

| Catalyst | Thiamine Hydrochloride |

| Base | Sodium Hydroxide (NaOH) |

| Solvent | Ethanol/Water |

| Temperature | ~60-65°C |

| Reaction Time | 1-2 hours |

| Yield | For benzaldehyde, yields are reported to be in the range of 36-51%, and similar yields can be expected for 2-pyridinecarboxaldehyde. |

Detailed Experimental Procedure:

-

In a round-bottom flask, dissolve thiamine hydrochloride in water.

-

Add ethanol to the solution and cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide to the cooled thiamine solution with stirring, ensuring the temperature remains low.

-

To this basic catalyst solution, add 2-pyridinecarboxaldehyde.

-

Heat the reaction mixture in a water bath at approximately 60-65°C for 1-2 hours.

-

After the heating period, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

-

Collect the crude α-pyridoin by vacuum filtration and wash with cold water.

-

Purify the product by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Mechanism of Thiamine-Catalyzed Synthesis:

In a basic solution, thiamine hydrochloride is deprotonated to form a thiazolium ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of 2-pyridinecarboxaldehyde. The resulting adduct undergoes a proton transfer to form a nucleophilic enamine intermediate. This intermediate then attacks a second molecule of 2-pyridinecarboxaldehyde. Finally, the thiamine catalyst is eliminated to yield α-pyridoin.

Data Summary and Comparison

| Synthesis Method | Catalyst | Key Reagents | Solvent System | Temperature | Typical Reaction Time | Reported Yield |

| Cyanide-Catalyzed | KCN or NaCN | 2-Pyridinecarboxaldehyde | Ethanol/Water | Reflux | Variable | Good (Qualitative) |

| Thiamine-Catalyzed | Thiamine HCl | 2-Pyridinecarboxaldehyde, NaOH | Ethanol/Water | ~60-65°C | 1-2 hours | Moderate (36-51% for benzaldehyde) |

Conclusion

α-Pyridoin is a structurally significant molecule that is readily accessible through the benzoin condensation of 2-pyridinecarboxaldehyde. Both the traditional cyanide-catalyzed and the more contemporary thiamine-catalyzed methods provide effective routes to this compound. The choice of method may be guided by factors such as the desired yield, reaction time, and considerations of reagent toxicity. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the synthesis and further exploration of α-pyridoin and its derivatives in various fields of chemical and pharmaceutical research. The provided visualizations of the reaction pathways offer a clear understanding of the underlying chemical transformations, aiding in the optimization of reaction conditions and the design of novel synthetic strategies.

References

An In-depth Technical Guide to the Discovery and History of α-Pyridoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Pyridoin, also known as 2,2'-pyridoin, is a heterocyclic compound belonging to the acyloin class of molecules. Its structure, characterized by a hydroxy ketone group flanked by two pyridine rings, has garnered interest for its chemical reactivity and potential biological activities. This technical guide provides a comprehensive overview of the discovery and history of α-pyridoin, detailing its synthesis, chemical properties, and known biological functions. Particular emphasis is placed on its antioxidant capabilities. This document aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound (2-hydroxy-1,2-di(pyridin-2-yl)ethanone) is a significant member of the acyloin family, which are α-hydroxy ketones. The presence of the pyridine rings influences its electronic properties and potential as a ligand for metal coordination. While the broader class of acyloins has been known for a considerable time, the specific history of α-pyridoin is less extensively documented. This guide endeavors to consolidate the available information on its discovery, synthesis, and scientific exploration.

Discovery and History

The precise first synthesis and discovery of α-pyridoin are not definitively documented in readily available historical records. However, its existence and study are intrinsically linked to the development of acyloin condensation reactions. The synthesis of a related compound, 2,2'-bipyridine, was first described by Fritz Blau in 1888 through the dry distillation of copper(II) pyridine-2-carboxylate.[1][2] This early work on linking pyridine rings laid the groundwork for the later synthesis of more complex pyridine-containing molecules.

The synthesis of α-pyridoin itself is a variation of the benzoin condensation, a reaction that traditionally involves the cyanide-catalyzed dimerization of aldehydes. The application of this type of condensation to heterocyclic aldehydes like 2-pyridinecarboxaldehyde led to the formation of α-pyridoin. While the exact date and researcher of the first successful synthesis are not clearly cited in the reviewed literature, its preparation is a logical extension of established organic reactions.

Chemical and Physical Properties

This compound is a crystalline solid with a reddish-brown appearance.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][4] |

| Molecular Weight | 214.22 g/mol | [1][4] |

| CAS Number | 1141-06-6 | [1][4] |

| IUPAC Name | 2-hydroxy-1,2-di(pyridin-2-yl)ethanone | [4] |

| Melting Point | 156-160 °C | [3][5] |

| Appearance | Red-brown crystalline powder | [3] |

| Solubility | Soluble in water | [6] |

Experimental Protocols

Synthesis of α-Pyridoin

The primary method for the synthesis of α-pyridoin is the cyanide-catalyzed condensation of 2-pyridinecarboxaldehyde, analogous to the benzoin condensation.

Reaction Scheme:

Figure 1: Synthesis of α-Pyridoin. A schematic representation of the cyanide-catalyzed condensation of 2-pyridinecarboxaldehyde to form α-pyridoin.

Detailed Protocol:

-

Materials:

-

2-Pyridinecarboxaldehyde

-

Potassium cyanide (or sodium cyanide)

-

Ethanol

-

Water

-

-

Procedure:

-

A solution of potassium cyanide in water is prepared.

-

This cyanide solution is added to a solution of 2-pyridinecarboxaldehyde in ethanol.

-

The mixture is refluxed for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the crude α-pyridoin precipitates.

-

The precipitate is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol.

-

Note: Cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Activities and Signaling Pathways

The primary biological activity of α-pyridoin that has been investigated is its antioxidant property.

Antioxidant Activity

This compound has been shown to be a potent antioxidant, with studies indicating that it can protect cells against oxidative stress.[4] It has been demonstrated to inhibit H₂O₂-induced cell death and intracellular oxidative stress in HL-60 cells more effectively than ascorbic acid.[4] The antioxidant activity of α-pyridoin is attributed to its enediol tautomer, 1,2-di(2-pyridyl)-1,2-ethenediol.[2]

The proposed mechanism of its antioxidant action involves two primary pathways, depending on the solvent environment:

-

Hydrogen Atom Transfer (HAT): In non-polar solvents, α-pyridoin can directly donate a hydrogen atom to a free radical, thereby neutralizing it.

-

Sequential Proton Loss Electron Transfer (SPLET): In polar, protic solvents, the mechanism is thought to proceed via the loss of a proton followed by the transfer of an electron to the radical species.[2]

Figure 2: Antioxidant Mechanisms. Proposed pathways for the radical scavenging activity of α-pyridoin.

Other Biological Activities

Currently, there is limited information available in the scientific literature regarding other specific biological activities of α-pyridoin or its involvement in defined signaling pathways beyond its general antioxidant effects. The structural similarity of its constituent pyridine rings to various bioactive molecules suggests that it could potentially interact with biological targets, but this remains an area for future investigation.

Conclusion

This compound is a fascinating heterocyclic molecule with a history rooted in the fundamental principles of organic synthesis. While its initial discovery is not clearly chronicled, its preparation via the condensation of 2-pyridinecarboxaldehyde is a well-established method. The most prominent and well-studied feature of α-pyridoin is its potent antioxidant activity, which surpasses that of some standard antioxidants. This property, coupled with its unique chemical structure, makes it a compound of interest for further research in medicinal chemistry and drug development. Future studies are warranted to explore its full range of biological activities and to elucidate any specific interactions with cellular signaling pathways. This guide provides a solid foundation for researchers embarking on the study of this intriguing molecule.

References

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,2'-Pyridoin derivatives protect HL-60 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]

α-Pyridoin: A Technical Overview of its Properties and Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-Pyridoin, focusing on its fundamental chemical properties and its recognized antioxidant capabilities. The information presented herein is intended to support research and development efforts in fields where antioxidant activity is of interest.

Core Chemical and Physical Data

Quantitative data for α-Pyridoin are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1141-06-6 | [1][2][3][4][5][6] |

| Molecular Weight | 214.22 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2][3][5] |

Antioxidant Activity of α-Pyridoin

α-Pyridoin has been identified as a notable enediol antioxidant.[1] Its antioxidant potential has been evaluated through various experimental protocols, which are detailed below.

Experimental Protocols

1. DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay:

This assay is utilized to determine the radical scavenging activity of α-Pyridoin and its derivatives.

-

Methodology: A solution of α-Pyridoin is mixed with a solution of DPPH radical. The reduction of the DPPH radical by the antioxidant results in a color change, which is monitored spectrophotometrically. The degree of discoloration indicates the scavenging potential of the compound. Studies have shown that α-Pyridoin exhibits stronger activity than ascorbic acid in this assay.[2]

2. Inhibition of Lipid Peroxidation:

This protocol assesses the ability of α-Pyridoin to inhibit the oxidative degradation of lipids.

-

Methodology: Rat liver microsomes are incubated with a pro-oxidant, such as tert-butyl hydroperoxide, in the presence and absence of α-Pyridoin. The extent of lipid peroxidation is then measured, typically by quantifying the formation of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS). Certain derivatives of α-Pyridoin have demonstrated effective inhibition of lipid peroxidation in this system.[2]

3. Galvinoxyl Radical (GO•) Scavenging Assay:

This experiment further quantifies the radical scavenging capacity of α-Pyridoin.

-

Methodology: The decay of the galvinoxyl radical is monitored over time upon the addition of α-Pyridoin. The rate of decay provides information about the kinetics of the scavenging reaction.[1]

4. Protection of Human Red Blood Cells (RBCs) from Oxidative Hemolysis:

This assay evaluates the cytoprotective effect of α-Pyridoin against oxidative damage.

-

Methodology: Human red blood cells are exposed to an oxidizing agent to induce hemolysis. The protective effect of α-Pyridoin is determined by measuring the extent of hemolysis in its presence compared to a control.[1]

Proposed Antioxidant Mechanisms

The antioxidant activity of α-Pyridoin is believed to proceed through two primary mechanisms, the prevalence of which is dependent on the solvent environment.[1][4]

References

- 1. Antioxidant activity of α-pyridoin and its derivatives: possible mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Preparation and antioxidant activity of alpha-pyridoin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant activity of this compound and its derivatives: possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound CAS#: 1141-06-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Enediol Tautomerism of alpha-Pyridoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Pyridoin, a fascinating molecule with significant antioxidant properties, exhibits a rich tautomeric chemistry, existing in a dynamic equilibrium between its enediol and α-hydroxy-keto forms. This technical guide provides a comprehensive overview of the core principles governing this tautomerism, including its synthesis, spectroscopic characterization, and the factors influencing the equilibrium. Detailed experimental protocols and quantitative data, where available in the literature, are presented to facilitate further research and application in fields such as medicinal chemistry and materials science.

Introduction to this compound and its Tautomerism

This compound, systematically named 1,2-di(2-pyridyl)-1,2-ethenediol in its enediol form or 2-hydroxy-1,2-di(pyridin-2-yl)ethan-1-one in its keto form, is a pyridine derivative that has garnered interest for its unique structural and reactive properties.[1] The molecule's ability to exist as two distinct, interconverting isomers, known as tautomers, is a key feature that dictates its chemical behavior and biological activity.

The tautomeric equilibrium involves the migration of a proton and the concomitant shift of a double bond. In the case of this compound, this manifests as an equilibrium between the enediol and the α-hydroxy-keto forms. The enediol tautomer is characterized by a carbon-carbon double bond with a hydroxyl group attached to each carbon, while the α-hydroxy-keto form contains a carbonyl group adjacent to a carbon bearing a hydroxyl group.

The stability of the enediol form of this compound is notably enhanced by the formation of two strong intramolecular hydrogen bonds between the hydroxyl groups and the nitrogen atoms of the pyridine rings.[2] This intramolecular hydrogen bonding creates a planar, six-membered ring-like structure, contributing to the predominance of the enediol tautomer in the solid state. However, in solution, the equilibrium is sensitive to the solvent environment.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol. This method provides a direct route to the target molecule.

Experimental Protocol: Synthesis from 2-Pyridinecarboxaldehyde and 2-Pyridinemethanol

Materials:

-

2-Pyridinecarboxaldehyde

-

2-Pyridinemethanol

Procedure: [1]

-

A mixture of 2-pyridinecarboxaldehyde and 2-pyridinemethanol is heated at 140 °C.

-

The reaction is carried out without the use of a catalyst or solvent.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid, 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one (this compound), is isolated.

-

The crude product can be purified by recrystallization from a suitable solvent.

Spectroscopic Characterization of Tautomers

Spectroscopic techniques are invaluable for studying the tautomeric equilibrium of this compound. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the structural features of the tautomers and their relative populations.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The α-hydroxy-keto form is expected to show a characteristic carbonyl (C=O) stretching vibration, typically in the region of 1650-1750 cm⁻¹. Conversely, the enediol form, lacking a carbonyl group, will not exhibit this band. The presence of O-H stretching vibrations is expected for both tautomers.

In the solid state, the IR spectrum of commercially available this compound shows the absence of a strong C=O stretching band, indicating that the enediol form is the predominant tautomer.[2] A weak band observed around 1659 cm⁻¹ might suggest the presence of a small percentage of the α-hydroxy-keto form.[2]

Experimental Protocol: FT-IR Spectroscopy [3]

-

Sample Preparation: Solid samples can be prepared as KBr pellets or using a nujol-mull technique. Solutions can be prepared in a suitable solvent (e.g., chloroform) at a concentration of approximately 10⁻³ M in a standard IR cell.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectra.

-

Data Acquisition: Spectra are typically recorded in the 4000–400 cm⁻¹ region with a resolution of ±2 cm⁻¹ and an accumulation of multiple scans (e.g., 150 scans) to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of the tautomers in solution and for quantifying their relative abundance. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the electronic environment, which differs significantly between the enediol and α-hydroxy-keto forms.

The ¹H NMR spectrum of this compound in deuterated methanol (CD₃OD) suggests the presence of a mixture of species in solution, consistent with a tautomeric equilibrium.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Samples are prepared by dissolving this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at a constant temperature. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between pulses, which may require longer delay times. The relative concentrations of the tautomers can be determined by integrating the signals corresponding to unique protons in each form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium as the electronic transitions, and thus the absorption spectra, of the enediol and α-hydroxy-keto forms are expected to differ. The enediol form, with its extended conjugated system, may absorb at a longer wavelength compared to the keto form. By analyzing the changes in the absorption spectrum under different conditions (e.g., solvent polarity, pH), information about the position of the equilibrium can be obtained.

Tautomeric Equilibrium and Solvent Effects

The position of the tautomeric equilibrium of this compound is significantly influenced by the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded enediol form is expected to be favored. In contrast, polar and protic solvents can disrupt these intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the solute, potentially shifting the equilibrium towards the α-hydroxy-keto form.[2]

For instance, in alcoholic solvents like methanol, the percentage of the α-hydroxy-keto tautomer increases.[2] This is attributed to the formation of intermolecular hydrogen bonds between the methanol hydroxyl group and the nitrogen atoms of the pyridine rings, which weakens the intramolecular hydrogen bonds that stabilize the enediol form.[2]

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Quantitative Data on this compound Tautomerism

| Solvent | Temperature (°C) | % Enediol | % Keto | Keq ([Keto]/[Enol]) | ΔG (kJ/mol) | Reference |

| Data Not Available in Literature |

Researchers are encouraged to perform quantitative NMR or UV-Vis studies in various solvents to populate this table and contribute to a deeper understanding of this system.

Determination of Equilibrium Constant by NMR Spectroscopy

Quantitative NMR (qNMR) can be employed to determine the equilibrium constant by integrating the signals of protons that are unique to each tautomer. The ratio of the integrals, after accounting for the number of protons each signal represents, gives the molar ratio of the two forms, from which Keq can be calculated.

Conclusion

The enediol tautomerism of this compound is a rich and complex phenomenon with significant implications for its chemical reactivity and potential applications. While the predominance of the intramolecularly hydrogen-bonded enediol form in the solid state is well-established, the solvent-dependent nature of the equilibrium in solution presents opportunities for tuning the properties of this molecule. This technical guide has summarized the current understanding of this compound's tautomerism, providing foundational knowledge and experimental protocols. Further quantitative studies are needed to fully elucidate the thermodynamics of this equilibrium in various environments, which will undoubtedly pave the way for the rational design of novel materials and therapeutic agents based on the this compound scaffold.

References

An In-depth Technical Guide to the Solubility of α-Pyridoin in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of α-Pyridoin, a key organic compound with applications in chemical synthesis and pharmaceutical research. Due to the limited availability of precise quantitative solubility data for α-Pyridoin in the public domain, this guide presents known qualitative solubility information, supplemented with quantitative data for a structurally related compound to provide a comparative framework. Furthermore, detailed experimental protocols for solubility determination are outlined to empower researchers in generating specific data for their unique applications.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This property is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules, determines the extent of solubility.

Solubility Profile of α-Pyridoin

α-Pyridoin (2-hydroxy-1,2-di(pyridin-2-yl)ethanone) is a solid organic compound with the molecular formula C₁₂H₁₀N₂O₂. Its structure, featuring two pyridine rings, a hydroxyl group, and a ketone group, suggests a degree of polarity and the potential for hydrogen bonding.

Qualitative Solubility Data

Published data on the solubility of α-Pyridoin is primarily qualitative. It is reported to be:

This information suggests that while α-Pyridoin has some affinity for polar aprotic and polar protic solvents, its solubility is limited.

Quantitative Solubility Data of a Structurally Related Compound

To provide a quantitative perspective, the solubility of 2-Hydroxypyridine is presented below. This compound shares the pyridinone ring and a hydroxyl group, making it a relevant, albeit simpler, structural analog.

| Compound | Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| 2-Hydroxypyridine | Water | 20 | 450 | [2] |

The high water solubility of 2-Hydroxypyridine highlights the significant impact of the hydroxyl group and the nitrogen atom in the pyridine ring on aqueous solubility through hydrogen bonding. While α-Pyridoin is a larger molecule with two pyridine rings, which may decrease its aqueous solubility compared to 2-hydroxypyridine, its own hydroxyl group indicates that it will exhibit some solubility in polar protic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data of α-Pyridoin in specific solvent systems, the following established experimental protocols are recommended.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.

Objective: To determine the mass of α-Pyridoin that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.

Materials:

-

α-Pyridoin (high purity)

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm pore size)

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation of the Saturated Solution: Add an excess amount of solid α-Pyridoin to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the flask in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution. Carefully evaporate the solvent. This can be achieved by placing the container in an oven at a temperature below the decomposition point of α-Pyridoin or by using a rotary evaporator. After complete removal of the solvent, cool the container in a desiccator and weigh it again.

-

Calculation: The solubility is calculated as the mass of the dissolved α-Pyridoin per volume of the solvent.

UV-Vis Spectrophotometry Method

This method is suitable if α-Pyridoin exhibits a characteristic UV-Vis absorbance in the chosen solvent.

Objective: To determine the concentration of α-Pyridoin in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

α-Pyridoin (high purity)

-

Solvent of interest

Procedure:

-

Preparation of a Calibration Curve: Prepare a series of standard solutions of α-Pyridoin of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Preparation and Analysis of the Saturated Solution: Prepare a saturated solution of α-Pyridoin as described in the gravimetric method (steps 1 and 2). Withdraw a sample of the clear, filtered supernatant.

-

Dilution and Measurement: Accurately dilute the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the shake-flask method.

Caption: General workflow for solubility determination via the shake-flask method.

Conclusion

While quantitative solubility data for α-Pyridoin remains scarce in publicly available literature, its qualitative solubility in DMSO and Methanol provides initial guidance for its use in these solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for in-house determination. The comparative data for 2-Hydroxypyridine suggests that the structural motifs of α-Pyridoin are conducive to solubility in polar solvents, a hypothesis that can be confirmed and quantified through the described experimental procedures. This guide serves as a foundational resource for researchers working with α-Pyridoin, enabling informed solvent selection and the generation of critical data for drug development and scientific discovery.

References

Unveiling the Potential: A Technical Guide to the Research Applications of α-Pyridoin

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning research applications of α-Pyridoin (1,2-di(2-pyridyl)-1,2-ethenediol), a unique enediol antioxidant with significant potential in various biomedical fields. This document provides an in-depth analysis of its core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Properties and Synthesis

α-Pyridoin is a pyridine derivative recognized for its potent antioxidant properties.[1][2] Its unique enediol structure is central to its ability to scavenge free radicals and protect against oxidative stress. The synthesis of α-Pyridoin and its derivatives typically involves the condensation of 2-pyridinecarboxaldehyde.

Key Research Applications

Current research predominantly highlights the utility of α-Pyridoin and its derivatives in two primary areas: as a powerful antioxidant agent and as a potential inhibitor of carbohydrate-hydrolyzing enzymes, suggesting its relevance in the management of oxidative stress-related diseases and diabetes.

Antioxidant Activity

α-Pyridoin exhibits robust antioxidant activity, outperforming conventional antioxidants like ascorbic acid in certain assays.[2] Its derivatives, particularly those with methyl or methoxy group substitutions at the 5-position, have shown significantly enhanced radical-scavenging and anti-hemolysis capabilities.[3] The antioxidant mechanism of α-Pyridoin is solvent-dependent, primarily operating through Hydrogen Atom Transfer (HAT) in non-polar solvents and Sequential Proton Loss Electron Transfer (SPLET) in polar, ionizing solvents.[3][4]

Enzyme Inhibition

Recent studies have explored the potential of pyridone derivatives as dual inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion and glucose absorption.[5] While specific data for α-Pyridoin is emerging, the broader class of pyridones has demonstrated promising inhibitory activity, with some derivatives showing more potent inhibition than the standard drug, acarbose.[5] This positions α-Pyridoin as a compelling candidate for further investigation in the context of type 2 diabetes management.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various studies on α-Pyridoin and its derivatives.

Table 1: Antioxidant Activity of α-Pyridoin and its Derivatives

| Compound | Assay | IC50 Value (µM) | Reference |

| α-Pyridoin | DPPH Radical Scavenging | Stronger than ascorbic acid | [2] |

| 5,5'-dimethyl-α-Pyridoin | DPPH Radical Scavenging | More potent than α-Pyridoin | [2] |

| 5,5'-dimethoxy-α-Pyridoin | DPPH Radical Scavenging | More potent than α-Pyridoin | [2] |

| Pyridone Derivatives (General) | DPPH Radical Scavenging | 96.50 ± 0.45 to 189.98 ± 1.00 | [5] |

| Butylated Hydroxytoluene (BHT) (Control) | DPPH Radical Scavenging | 66.50 ± 0.36 | [5] |

Table 2: Enzyme Inhibition Activity of Pyridone Derivatives

| Compound | Enzyme | IC50 Value (µM) | Reference |

| Pyridone Derivative 13 | α-Amylase | 9.20 ± 0.14 | [5] |

| Pyridone Derivative 12 | α-Glucosidase | 3.05 ± 0.18 | [5] |

| Acarbose (Standard) | α-Amylase | 14.87 ± 0.16 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of α-Pyridoin and its Derivatives

The synthesis of α-Pyridoin and its 5,5'- or 6,6'-bis-substituted derivatives is achieved from disubstituted pyridines. The general procedure involves the reaction of the corresponding pyridine-2-carboxaldehyde in the presence of a cyanide catalyst. The reaction progress is monitored by thin-layer chromatography, and the final products are purified by column chromatography.[2]

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

-

A stock solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared.

-

Various concentrations of the test compound (α-Pyridoin or its derivatives) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

-

The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[2]

Inhibition of Lipid Peroxidation Assay

-

A lipid-rich substrate, such as rat liver microsomes, is prepared.

-

Lipid peroxidation is induced by adding a pro-oxidant, such as tert-butyl hydroperoxide.

-

The test compound (α-Pyridoin or its derivatives) is added to the reaction mixture at various concentrations.

-

The extent of lipid peroxidation is measured by quantifying the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay.

-

The inhibitory effect of the test compound is determined by comparing the MDA levels in the presence and absence of the compound.[2]

α-Amylase and α-Glucosidase Inhibition Assays

-

The respective enzyme (α-amylase or α-glucosidase) is pre-incubated with the test compound (pyridone derivatives) at various concentrations.

-

The appropriate substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specific time at a controlled temperature and pH.

-

The enzymatic activity is determined by measuring the amount of product formed. For α-amylase, this can be the amount of reducing sugars produced. For α-glucosidase, the release of p-nitrophenol can be monitored spectrophotometrically.

-

The percentage of enzyme inhibition is calculated, and the IC50 value is determined.[5]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows related to α-Pyridoin's research applications.

Caption: Antioxidant Mechanisms of α-Pyridoin.

Caption: General Workflow for Enzyme Inhibition Assays.

Caption: Hypothetical Nrf2/HO-1 Activation by α-Pyridoin.

Disclaimer: The involvement of α-Pyridoin in the Nrf2/HO-1 signaling pathway is currently speculative and based on the known activities of other pyridine derivatives and antioxidants. Further research is required to confirm this specific mechanism for α-Pyridoin.

Future Directions and Conclusion

α-Pyridoin presents a promising scaffold for the development of novel therapeutic agents. Its potent antioxidant activity, coupled with its potential as an enzyme inhibitor, warrants further investigation. Future research should focus on:

-

Elucidating the specific signaling pathways modulated by α-Pyridoin, particularly its potential role in the Nrf2/HO-1 pathway.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize its therapeutic efficacy.

-

Evaluating its in vivo efficacy and safety in relevant disease models.

References

- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and antioxidant activity of alpha-pyridoin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of activation of the antioxidant response element and stabilization of Nrf2 by 3-(3-pyridylmethylidene)-2-indolinone (PMID) confers protection against oxidative stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of α-pyridoin and its derivatives: possible mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

α-Pyridoin: A Comprehensive Technical Guide to its Role as a Model for Enediol Chemistry in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of α-pyridoin, a unique enediol compound, and its significance as a model system for studying enediol chemistry. This document covers its antioxidant properties, underlying reaction mechanisms, relevant experimental protocols, and quantitative data, offering valuable insights for researchers in medicinal chemistry, drug discovery, and free radical biology.

Introduction to α-Pyridoin and Enediol Chemistry

α-Pyridoin (1,2-di(2-pyridyl)-1,2-ethenediol) is a fascinating molecule that serves as an excellent model for understanding the chemistry of the enediol functional group.[1][2][3] This structural motif is present in various biologically important molecules, including potent antioxidants like Vitamin C (ascorbic acid). The enediol moiety, characterized by a C=C double bond with a hydroxyl group attached to each carbon atom, is central to the antioxidant activity of these compounds. The stability and reactivity of α-pyridoin, particularly its ability to act as a free radical scavenger, make it a valuable tool for investigating the mechanisms of antioxidant action.[1][2][3]

In the solid state, α-pyridoin exists in a stable coplanar E-enediol configuration, stabilized by strong intramolecular hydrogen bonds between the hydroxyl groups and the nitrogen atoms of the pyridyl rings.[4] However, in solution, a tautomeric equilibrium exists between the enediol and α-hydroxy ketone forms.[4] This dynamic equilibrium is crucial for its chemical reactivity.

Quantitative Analysis of Antioxidant Activity

The antioxidant efficacy of α-pyridoin and its derivatives has been quantitatively assessed by their ability to scavenge the stable galvinoxyl radical (GO•). The second-order rate constants (k) for this reaction provide a direct measure of their radical-scavenging activity.

| Compound | Substituent | k (M⁻¹s⁻¹) in Ethyl Acetate | k (M⁻¹s⁻¹) in Ethanol |

| α-Pyridoin (1) | - | 1.35 x 10² | 1.12 x 10³ |

| 2 | 5,5'-bis(tert-butyl) | 1.21 x 10² | 1.05 x 10³ |

| 3 | 5,5'-bis(chloro) | 0.89 x 10² | 0.95 x 10³ |

| 4 | 6,6'-bis(methyl) | 1.25 x 10² | 1.08 x 10³ |

| 5 | 5,5'-bis(methyl) | 2.15 x 10² | 1.85 x 10³ |

| 6 | 5,5'-bis(methoxy) | 2.89 x 10² | 2.54 x 10³ |

| 7 | 6,6'-bis(methoxy) | 1.30 x 10² | 1.10 x 10³ |

| Vitamin C | - | - | 0.45 x 10³ |

Data sourced from Cheng et al. (2010).[1]

Reaction Mechanisms of Antioxidant Activity

The mechanism by which α-pyridoin scavenges free radicals is solvent-dependent.[1][2][3]

Hydrogen Atom Transfer (HAT) Mechanism

In non-polar solvents like ethyl acetate, the reaction proceeds primarily through a direct Hydrogen Atom Transfer (HAT) mechanism.[1][2][3] In this pathway, the enediol donates a hydrogen atom to the free radical, thereby neutralizing it.

Caption: Hydrogen Atom Transfer (HAT) mechanism.

Sequential Proton Loss Electron Transfer (SPLET) Mechanism

In polar protic solvents such as ethanol, which can support ionization, the predominant mechanism is Sequential Proton Loss Electron Transfer (SPLET).[1][2][3] This multi-step process involves the initial deprotonation of the enediol, followed by electron transfer to the radical, and finally protonation of the resulting radical anion.

Caption: Sequential Proton Loss Electron Transfer (SPLET) mechanism.

Experimental Protocols

Synthesis of α-Pyridoin and its Derivatives

A general method for the synthesis of α-pyridoin and its substituted derivatives is outlined below, based on the information available.[1]

Materials:

-

Appropriately substituted 2-pyridinecarboxaldehyde

-

Sodium cyanide or a suitable catalyst

-

Ethanol or other appropriate solvent

Procedure:

-

Dissolve the starting substituted 2-pyridinecarboxaldehyde in the chosen solvent.

-

Add the catalyst (e.g., sodium cyanide) to the solution.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

-

The crude product is purified, typically by column chromatography or recrystallization, to yield the desired α-pyridoin derivative.

Galvinoxyl Radical (GO•) Scavenging Assay

This assay is used to determine the radical-scavenging activity of α-pyridoin and its derivatives.[1]

Materials:

-

α-Pyridoin or its derivative

-

Galvinoxyl radical (GO•) solution of known concentration in a suitable solvent (e.g., ethyl acetate or ethanol)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of the test compound (α-pyridoin or derivative) of known concentration in the same solvent as the GO• solution.

-

In a cuvette, mix the GO• solution with the test compound solution. A large excess of the test compound is used to ensure pseudo-first-order kinetics.[1]

-

Immediately monitor the decay of the absorbance of the GO• solution at its maximum absorption wavelength (428 nm) over time using a UV-Vis spectrophotometer.[1]

-

The observed pseudo-first-order rate constant (k_obs) is determined from the kinetic data.[1]

-

Plot k_obs against the concentration of the test compound. The slope of the resulting straight line gives the second-order rate constant (k) for the scavenging reaction.[1]

Experimental and Analytical Workflow

The overall workflow for the synthesis and evaluation of α-pyridoin derivatives as antioxidants is depicted below.

Caption: Experimental workflow for synthesis and antioxidant evaluation.

Conclusion and Future Directions

α-Pyridoin and its derivatives serve as powerful models for elucidating the intricacies of enediol chemistry, particularly in the context of antioxidant mechanisms. The clear dependence of the radical-scavenging mechanism on the solvent polarity highlights the importance of the microenvironment in modulating chemical reactivity. The quantitative data on the reaction kinetics of various substituted α-pyridoins provides a valuable dataset for structure-activity relationship (SAR) studies, which can inform the rational design of novel antioxidants.

For drug development professionals, the insights gained from studying α-pyridoin can be applied to the design and optimization of drug candidates where enediol-like moieties may play a role in the therapeutic effect or metabolic stability. Future research could focus on exploring the biological activities of α-pyridoin derivatives beyond radical scavenging, such as their potential as metal chelators or modulators of enzymatic activity, further expanding their utility as chemical probes and potential therapeutic agents.

References

- 1. Antioxidant activity of α-pyridoin and its derivatives: possible mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Antioxidant activity of alpha-pyridoin and its derivatives: possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of α-pyridoin and its derivatives: possible mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

Navigating the Laboratory Landscape with alpha-Pyridoin: A Technical Guide to Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for alpha-Pyridoin in a laboratory setting. Designed for professionals in research and drug development, this document synthesizes critical safety data, outlines detailed experimental methodologies for hazard assessment, and presents visual workflows to ensure a secure working environment.

Understanding this compound: Chemical and Physical Properties

This compound (2-hydroxy-1,2-di(pyridin-2-yl)ethanone) is a crystalline solid with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol .[1][2] A thorough understanding of its physical and chemical properties is the foundation of its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | Red-brown to orange-brown crystalline powder | [3][4] |

| Melting Point | 156-160 °C | [3] |

| Boiling Point | 387.6 °C at 760 mmHg | [3] |

| Density | 1.287 g/cm³ | [3] |

| Flash Point | 188.2 °C | [3] |

| Vapor Pressure | 1.06E-06 mmHg at 25°C | [3] |

| Solubility | Sparingly soluble in DMSO and slightly soluble in methanol. No information available on water solubility. | [4][5] |

| Stability | Stable under normal temperatures and pressures. Air sensitive. | [3][4] |

Hazard Identification and Classification

This compound is classified as an irritant. The toxicological properties of this material have not been fully investigated, and it should be handled with care.[3]

GHS Hazard Classification:

| Hazard Class | Category | GHS Hazard Statement | Reference |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |

Hazard Pictogram:

Signal Word: Warning[1]

Precautionary Statements:

A comprehensive list of precautionary statements for the safe handling of this compound is provided by the ECHA C&L Inventory.[1] Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate personal protective equipment are paramount to minimize exposure to this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder or generating dust.[3]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Type | Specification | Reference |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | [3][5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat should be worn. | [3][6] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter should be used. | [3] |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid ingestion and inhalation.[3]

-

Wash hands thoroughly after handling.[3]

-

Remove and wash contaminated clothing before reuse.[3]

Storage

-

Store away from incompatible materials, such as strong oxidizing agents.[3][5]

-

Given its air-sensitive nature, storage under an inert atmosphere is recommended.[4]

Accidental Release and First Aid Measures

Prompt and appropriate responses to accidental releases and exposures are critical.

Accidental Release Measures

-

Spills: In the event of a spill, immediately clean it up while observing all personal protective equipment precautions. Sweep up the solid material and place it into a suitable, labeled container for disposal.[3]

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [3] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. | [3] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention. | [3] |

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential to prevent hazardous situations.

-

Chemical Stability: Stable under normal temperatures and pressures.[3]

-

Conditions to Avoid: Incompatible materials and strong oxidants.[3]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[3]

-

Hazardous Polymerization: Has not been reported to occur.[3]

Toxicological Information

The toxicological properties of this compound have not been extensively investigated.[3] The primary known hazards are irritation to the skin, eyes, and respiratory system.[3] No LD50/LC50 data is currently available.[3] It is not listed as a carcinogen by ACGIH, IARC, or NTP.[3]

Experimental Protocols for Safety Assessment

To ensure the highest level of safety, especially when comprehensive data is lacking, standardized experimental protocols can be employed to assess the hazards of a chemical like this compound. The following are summaries of key experimental methodologies.

Dermal Irritation/Corrosion Testing (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Application: A small amount (0.5 g) of the solid test substance is applied to a small patch of shaved skin (approximately 6 cm²). An untreated area of skin serves as a control.

-

Exposure: The substance is held in contact with the skin for 4 hours.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then periodically for up to 14 days to assess the reversibility of any effects.

-

Scoring: The severity of the skin reactions is scored at each observation point.

Acute Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are the preferred species.[7]

-

Application: A single dose of the test substance (e.g., 0.1 mL of a solution or a small amount of solid) is applied to the conjunctival sac of one eye. The other eye remains untreated as a control.[7]

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7]

-

Scoring: The severity of the eye lesions is scored at each observation point to determine the level of irritation and whether the effects are reversible.

Chemical Protective Clothing Permeation Testing (Based on ASTM F739)

This method is used to determine the resistance of protective clothing materials to permeation by chemicals.

Methodology:

-

Test Cell: A permeation test cell is used, which consists of two chambers separated by the protective clothing material to be tested.

-

Challenge Chemical: The outer chamber is filled with the challenge chemical (this compound, likely dissolved in a suitable solvent).

-

Collection Medium: The inner chamber contains a collection medium (gas or liquid) that is continuously monitored for the presence of the challenge chemical.

-

Measurement: The time it takes for the chemical to be detected in the collection medium is the breakthrough time . The rate at which the chemical permeates the material is the permeation rate .

-

Data Analysis: These measurements are used to assess the effectiveness of the protective material as a barrier to the specific chemical.

Visualized Workflows and Logical Relationships

To further aid in the safe handling of this compound, the following diagrams, generated using the DOT language, illustrate a standard experimental workflow and a hazard assessment logic.

Caption: Standard Operating Procedure for Handling this compound.

Caption: Hazard Assessment and Control Workflow for this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. nucro-technics.com [nucro-technics.com]

- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Core Reactivity of α-Pyridoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Pyridoin, systematically named 2-hydroxy-1,2-di(pyridin-2-yl)ethanone, is an α-hydroxyketone derivative of significant interest in coordination chemistry, catalysis, and as a precursor for various heterocyclic compounds. Its structure, featuring both a hydroxyl and a ketone functional group directly attached to two pyridine rings, imparts a unique and versatile reactivity profile. This technical guide provides a comprehensive overview of the fundamental reactivity of the α-pyridoin functional group, including its synthesis, keto-enol tautomerism, oxidation, and reduction reactions. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding and practical application of its chemistry.

Physicochemical Properties

α-Pyridoin is a crystalline solid with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of α-Pyridoin

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Appearance | Orange to brown crystalline powder |

| Melting Point | 156-160 °C |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol |

| Stability | Air sensitive, hygroscopic. Stable under normal temperatures and pressures. |

Core Reactivity and Functional Group Transformations

The reactivity of α-pyridoin is primarily dictated by the interplay of its α-hydroxyketone moiety and the two electron-withdrawing pyridine rings. The key transformations involve the hydroxyl and carbonyl groups, leading to the formation of α-diketones, vicinal diols, and other derivatives.

Synthesis of α-Pyridoin via Benzoin Condensation